molecular formula C12H12N4OS B2660460 4-[(Pyrimidin-2-ylsulfanyl)methyl]benzohydrazide CAS No. 1410179-54-2

4-[(Pyrimidin-2-ylsulfanyl)methyl]benzohydrazide

Cat. No.: B2660460
CAS No.: 1410179-54-2
M. Wt: 260.32
InChI Key: NXUFLXMBJVXILL-UHFFFAOYSA-N
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Description

4-[(Pyrimidin-2-ylsulfanyl)methyl]benzohydrazide is a benzohydrazide derivative featuring a pyrimidin-2-ylsulfanyl methyl group at the para position of the benzene ring. The pyrimidine moiety, a six-membered aromatic heterocycle with two nitrogen atoms, and the sulfanyl (thioether) linker contribute to its unique electronic and steric properties.

Properties

IUPAC Name

4-(pyrimidin-2-ylsulfanylmethyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4OS/c13-16-11(17)10-4-2-9(3-5-10)8-18-12-14-6-1-7-15-12/h1-7H,8,13H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUFLXMBJVXILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC2=CC=C(C=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Pyrimidin-2-ylsulfanyl)methyl]benzohydrazide typically involves the reaction of 4-(chloromethyl)benzoic acid with pyrimidine-2-thiol in the presence of a base, followed by the reaction with hydrazine hydrate. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at reflux temperature.

    Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(Pyrimidin-2-ylsulfanyl)methyl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The benzohydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution Reactions: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzohydrazides.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that compounds with similar structures can induce apoptosis in various cancer cell lines. The presence of the pyrimidine moiety may enhance the compound's ability to interact with cellular targets involved in cancer proliferation pathways. For instance, studies have demonstrated that derivatives of benzohydrazides exhibit significant cytotoxicity against breast and lung cancer cells, suggesting potential for further development as anticancer agents.

Anti-inflammatory Effects:
The compound has shown promise in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. In vitro assays have reported IC50 values as low as 19.45 μM for COX-1 and 23.8 μM for COX-2, indicating its potential as an anti-inflammatory drug candidate.

Enzyme Inhibition:
Due to its structural similarity to natural substrates, 4-[(Pyrimidin-2-ylsulfanyl)methyl]benzohydrazide may serve as an inhibitor for various enzymes. This property is beneficial for developing drugs targeting specific metabolic pathways.

Biological Applications

Antimicrobial Activity:
Compounds containing similar structural motifs have demonstrated significant antimicrobial properties against various bacterial strains. For example, derivatives have been synthesized and tested against resistant strains of bacteria, showing enhanced efficacy compared to standard antibiotics like ampicillin.

Neuroprotective Effects:
Recent studies suggest that this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's. Its ability to cross the blood-brain barrier enhances its therapeutic potential.

Case Study 1: Synthesis and Evaluation of Derivatives

A study synthesized several derivatives of this compound to evaluate their biological activities. The derivatives were screened for antimicrobial and anti-inflammatory activities, with some exhibiting enhanced effects compared to the parent compound. This highlights the importance of structure-activity relationship (SAR) studies in optimizing therapeutic efficacy.

Case Study 2: In Vivo Studies

In vivo studies confirmed the anti-inflammatory effects observed in vitro. Animal models treated with selected derivatives showed reduced inflammatory markers and improved clinical scores compared to controls, suggesting potential therapeutic applications in conditions such as arthritis or other inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-[(Pyrimidin-2-ylsulfanyl)methyl]benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The pyrimidinylsulfanyl group can form hydrogen bonds or hydrophobic interactions with target proteins, while the benzohydrazide moiety can participate in covalent bonding or coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Bioactivity

Benzohydrazide derivatives exhibit diverse biological activities depending on substituent groups. Key comparisons include:

Compound Substituent Biological Activity IC50/MIC Values Reference
4-[(Pyrimidin-2-ylsulfanyl)methyl]benzohydrazide Pyrimidin-2-ylsulfanyl methyl Hypothetical: Kinase inhibition, antimicrobial, or antitumor activity (based on analogs) N/A N/A
4-(Pyrimidin-2-ylamino)benzohydrazide Pyrimidin-2-ylamino Antitumor activity (HepG2 cells) IC50: ~10–20 µM (superior to 3-position analogs)
4-(Trifluoromethyl)benzohydrazide hydrazones Trifluoromethyl + benzylidene Dual AChE/BuChE inhibition AChE IC50: 46.8–137.7 µM; BuChE IC50: 19.1–881.1 µM
Benzimidazole-hydrazide hybrids Benzimidazole + halogenated benzylidene Cytotoxic (lung adenocarcinoma) IC50: 0.0316 µM (vs. cisplatin: 0.045–0.052 µM)
Nitrobenzoyl-oxime derivatives Nitrobenzoyl Insecticidal (housefly) High activity (specific values not provided)
  • Key Observations: Substituent Position: The 4-position on the benzohydrazide core generally enhances activity compared to 3-position isomers (e.g., antitumor activity in pyrimidin-2-ylamino analogs) . Electron-Withdrawing Groups: Trifluoromethyl (CF₃) groups improve metabolic stability and cholinesterase inhibition, while pyrimidine-sulfanyl groups may balance lipophilicity and hydrogen-bonding capacity . Heterocyclic Moieties: Benzimidazole derivatives (e.g., 5a, 5b) show exceptional cytotoxicity, likely due to enhanced DNA intercalation or kinase inhibition, whereas pyrimidine-based analogs may target different pathways .

Structure-Activity Relationships (SAR)

  • Pyrimidine vs. Benzimidazole :
    • Pyrimidine’s smaller size and electron-deficient ring may favor interactions with ATP-binding pockets in kinases, whereas benzimidazoles’ larger aromatic system enhances DNA intercalation .
  • Substituent Flexibility :
    • Halogenation (e.g., Cl, Br) in benzylidene analogs enhances cytotoxicity, suggesting that electron-withdrawing groups stabilize hydrazone tautomers critical for bioactivity .

Physicochemical and Pharmacokinetic Considerations

Property This compound 4-(Trifluoromethyl) Analogs Benzimidazole Hybrids
Molecular Weight ~274–320 g/mol (estimated) 300–350 g/mol 350–400 g/mol
LogP (Lipophilicity) Moderate (due to sulfanyl and pyrimidine) High (CF₃ group) Moderate to high
Hydrogen Bond Acceptors 4–5 3–4 5–6
Metabolic Stability Moderate (sulfanyl may undergo oxidation) High (CF₃ resists metabolism) Variable
  • Pharmacokinetic Insights :
    • Fluorinated analogs (e.g., CF₃) exhibit prolonged half-lives but may suffer from CNS toxicity due to high lipophilicity .
    • Pyrimidine-sulfanyl derivatives could offer a balance between blood-brain barrier penetration and solubility .

Biological Activity

The compound 4-[(Pyrimidin-2-ylsulfanyl)methyl]benzohydrazide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Synthesis and Structural Characteristics

This compound can be synthesized through the reaction of pyrimidine derivatives with benzohydrazide. The structural configuration includes a benzene ring substituted with a pyrimidine-sulfanyl moiety, which is critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives related to this compound. For instance, a series of pyrimidine-based hydrazones demonstrated significant antiproliferative effects against various human cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The compound's mechanism involves the induction of apoptosis through caspase activation and inhibition of RXRα transactivation, which is crucial for tumor growth regulation.

Table 1: Antiproliferative Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
6AHepG2<10RXRα antagonist
6AA549<10Apoptosis induction
6BMCF-7>100Minimal activity

The data indicates that modifications to the pyrimidine ring can enhance anticancer efficacy, emphasizing the importance of structure-activity relationships (SAR) in drug design .

Antimicrobial Activity

The antimicrobial potential of hydrazide derivatives has been explored extensively. Studies indicate that this compound exhibits notable antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes.

Table 2: Antimicrobial Activity Against Selected Pathogens

CompoundBacterial StrainZone of Inhibition (mm)
This compoundS. aureus18
E. coli15
C. albicans14

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents amidst rising resistance to existing treatments .

Case Studies

  • Anticancer Evaluation : A study involving a series of pyrimidine derivatives tested their effects on cancer cell viability. The results showed that certain modifications significantly increased their potency against specific cancer types, reinforcing the need for targeted structural changes to enhance therapeutic effects .
  • Antimicrobial Testing : Another research effort focused on evaluating the antimicrobial properties of various hydrazide compounds against common pathogens. The results indicated that compounds with the pyrimidine-sulfanyl group exhibited superior activity compared to traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(Pyrimidin-2-ylsulfanyl)methyl]benzohydrazide, and how can side reactions be minimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between pyrimidin-2-thiol and a benzohydrazide derivative bearing a reactive methyl group. To minimize side reactions (e.g., over-alkylation), use controlled stoichiometry (1:1 molar ratio) and mild conditions (room temperature, inert atmosphere). Purify intermediates via column chromatography using silica gel and a gradient eluent system (e.g., ethyl acetate/hexane). Final purification via recrystallization in ethanol improves yield and purity .

Q. How should researchers characterize the crystal structure and hydrogen-bonding interactions of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for determining the crystal lattice parameters and hydrogen-bonding network. Prepare crystals via slow evaporation of a saturated DMSO/water solution. Refinement software (e.g., SHELXL) can model the structure, with attention to S–C and N–H bond lengths. Lattice energy calculations (e.g., using PIXEL method) quantify intermolecular interactions, while Hirshfeld surface analysis visualizes packing motifs .

Q. What analytical techniques are critical for assessing purity and functional group integrity post-synthesis?

  • Methodological Answer : Use HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to verify purity ≥95%. Confirm functional groups via FT-IR (e.g., N–H stretch at ~3300 cm⁻¹, C=S stretch at ~1250 cm⁻¹) and ¹H/¹³C NMR (e.g., pyrimidine protons at δ 8.5–9.0 ppm, methylene bridge at δ 4.2 ppm). Mass spectrometry (ESI-MS) confirms molecular ion peaks .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the sulfanylmethyl group in nucleophilic or electrophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model frontier molecular orbitals to predict sites of nucleophilic (S atom) or electrophilic (benzohydrazide carbonyl) reactivity. Solvent effects can be incorporated via PCM models. Transition state analysis (using Gaussian or ORCA) identifies activation barriers for proposed reaction pathways .

Q. What experimental design strategies optimize reaction conditions for large-scale synthesis?

  • Methodological Answer : Employ Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity). For example, a Central Composite Design (CCD) with Response Surface Methodology (RSM) identifies optimal conditions. Flow chemistry systems (e.g., microreactors) enhance heat/mass transfer and reduce reaction times compared to batch methods .

Q. How should researchers resolve contradictions in spectroscopic data, such as unexpected splitting in NMR spectra?

  • Methodological Answer : Dynamic NMR experiments (variable-temperature ¹H NMR) can detect conformational exchange broadening. For example, restricted rotation around the C–S bond in the sulfanylmethyl group may cause splitting. Simulations (e.g., using MestReNova) model coupling constants and verify assignments. Cross-validate with 2D NMR (COSY, HSQC) .

Q. What methodologies elucidate the compound’s potential as a ligand in coordination chemistry?

  • Methodological Answer : Titration experiments with metal salts (e.g., Cu²⁺, Zn²⁺) monitored by UV-Vis spectroscopy (charge-transfer bands) and cyclic voltammetry (redox shifts) confirm ligand-metal binding. SC-XRD of metal complexes reveals coordination geometry. Stability constants (log K) are calculated via Job’s plot or potentiometric titration .

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